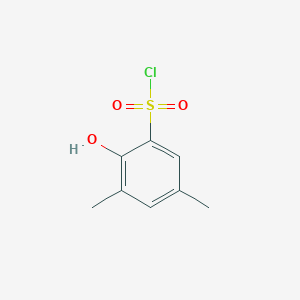

2-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-hydroxy-3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-5-3-6(2)8(10)7(4-5)13(9,11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCHDSXNEUWUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872277-84-4 | |

| Record name | 2-hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride, also known as XJB27784, is a sulfonyl chloride derivative with the molecular formula C9H11ClO3S. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, especially in the context of drug development and organic synthesis.

The compound features a hydroxyl group at the 2-position and two methyl groups at the 3 and 5 positions of the benzene ring. The sulfonyl chloride functional group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClO3S |

| Molecular Weight | 208.70 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research into the biological activity of sulfonyl chlorides has indicated that they may exhibit various pharmacological properties. Compounds similar to this compound have shown promise in antibacterial and antifungal activities due to their ability to interact with biological molecules.

Antibacterial and Antifungal Activity

Sulfonyl chlorides are often explored for their antibacterial properties. The presence of electron-withdrawing groups, such as the sulfonyl group, can enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Case Study: Antibacterial Efficacy

A study investigating structurally similar compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the modification of essential bacterial enzymes, leading to cell death.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with active site residues.

- Protein Modification : The reactive sulfonyl chloride group can modify amino acids in proteins, altering their function.

- Cell Membrane Disruption : These compounds may affect cell membrane integrity, leading to increased permeability and eventual cell lysis.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonyl chlorides. It has been found that:

- Substitution Patterns : The position and type of substituents on the benzene ring significantly influence biological activity.

- Hydrophobic Interactions : Methyl groups enhance lipophilicity, potentially improving cellular uptake and interaction with lipid membranes.

Comparative Analysis

A comparative analysis with similar compounds reveals varying degrees of biological activity based on structural differences.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H11ClO3S | Potential antibacterial |

| 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride | C8H8ClF O3S | Enhanced bioactivity |

| 4-Fluoro-2-hydroxybenzenesulfonyl chloride | C6H6ClF O3S | Moderate antibacterial |

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Recent studies have explored the synthesis of novel anticancer sulfonamides using 2-hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride. The compound is utilized as a coupling agent in reactions with amines to produce sulfonamide derivatives that exhibit cytotoxic activity against cancer cell lines. For example, a study demonstrated the successful synthesis of N-substituted sulfonamides with promising anticancer properties through the reaction of this sulfonyl chloride with various amines .

Beta-Secretase Inhibitors

The compound has also been investigated for its potential as a beta-secretase inhibitor, which is significant in the treatment of Alzheimer's disease. The synthesis of these inhibitors involves the use of sulfonyl chlorides to modify existing pharmaceutical compounds, enhancing their efficacy .

Analytical Chemistry

Chromogenic Systems

In analytical chemistry, this compound has been employed as a chromogenic reagent. It serves as a key component in one-step kinetic methods for determining enzyme activity, such as that of 5′-nucleotidase. The compound's ability to form colored complexes upon reaction facilitates quantitative analysis .

Materials Science

Polymer Chemistry

The compound is also used in the synthesis of functionalized polymers. Its sulfonyl group can be introduced into polymer backbones to enhance properties such as solubility and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings.

Peptide Synthesis

This compound acts as an effective coupling agent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids, leading to high-yielding reactions suitable for producing complex peptides necessary for drug development .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents and beta-secretase inhibitors | Effective coupling agent for N-substituted sulfonamides |

| Analytical Chemistry | Used in chromogenic systems for enzyme activity determination | Kinetic method for quantifying 5′-nucleotidase activity |

| Materials Science | Functionalization of polymers | Enhanced solubility and thermal stability |

| Peptide Synthesis | Coupling agent for peptide bond formation | High yields in complex peptide synthesis |

Case Study 1: Anticancer Sulfonamides

A recent publication highlighted the design and synthesis of new anticancer agents using this compound. The study involved coupling this compound with various amines under controlled conditions to yield sulfonamides that demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that modifications to the sulfonamide structure could enhance therapeutic efficacy.

Case Study 2: Enzyme Activity Assay

In another study focused on analytical applications, researchers utilized this sulfonyl chloride in a chromogenic assay to evaluate enzyme kinetics. The method provided a rapid and reliable means to measure enzyme activity, showcasing the compound's utility in biochemical assays.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Group Influence: The hydroxyl group enhances solubility in polar solvents and acidity (pKa ~8–10), enabling deprotonation under basic conditions, which is absent in non-hydroxylated analogs like 2,4-dimethylbenzenesulfonyl chloride.

- Stability : Sulfonyl chlorides generally hydrolyze faster than benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) due to the stronger electrophilicity of the sulfur center.

Research Findings and Limitations

- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest decomposition above 150°C, limiting high-temperature applications compared to more stable derivatives like 2,4-dimethylbenzenesulfonyl chloride.

- Toxicity Data: Limited ecotoxicological information is available, though analogous sulfonyl chlorides are classified as skin and eye irritants (GHS Category 1B).

Preparation Methods

General Synthetic Strategy

The synthesis of 2-hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride typically involves two key transformations:

- Sulfonation of the aromatic ring to introduce the sulfonic acid group (-SO3H) at the 1-position.

- Chlorination of the sulfonic acid to convert it into the sulfonyl chloride (-SO2Cl).

The starting material is generally a 2-hydroxy-3,5-dimethylbenzene derivative or a closely related phenol.

Sulfonation Step

Sulfonation is usually performed using oleum (fuming sulfuric acid) or chlorosulfonic acid under controlled temperatures to avoid over-sulfonation or degradation of the aromatic ring.

Chlorination Step

The sulfonic acid intermediate is converted into the sulfonyl chloride by chlorination. Common chlorinating agents include:

- Thionyl chloride (SOCl2)

- Phosphorus pentachloride (PCl5)

- Sulfuryl chloride (SO2Cl2)

- Chlorine gas in the presence of catalysts

In a patented method for related compounds, chlorination was achieved using salts of hypochlorous and chloric acids, such as sodium or potassium chlorate or hypochlorite, often with added hydrochloric acid or metal chlorides (e.g., NaCl, KCl, CaCl2, AlCl3, FeCl3) to facilitate the reaction. This method allowed chlorination within an acidic reaction mixture, avoiding isolation of the sulfonic acid intermediate and improving yield.

Specific Example Procedure (Adapted from Related Compounds)

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| Sulfonation | 3,5-dimethylphenol dissolved in 1,2-dichloroethane; 30% oleum added dropwise at 20–25 °C; stirred 2 h | Complete conversion of phenol to sulfonic acid confirmed by chromatography | Not isolated (used directly) |

| Chlorination | Sodium chlorate solution added slowly at 25 °C to acidic sulfonic acid mixture; stirred 2 h | Addition of NaCl impurity (10% w/w) to reaction mixture; reaction monitored by LC | Approx. 70% (non-isolated) |

This approach minimizes purification steps and improves overall efficiency.

Research Findings and Data

Yield and Purity

- The method involving sulfonation followed by chlorination in situ without isolating the sulfonic acid intermediate typically yields 65–75% of the sulfonyl chloride product.

- Purity is often confirmed by chromatographic techniques and spectroscopic methods such as NMR and mass spectrometry.

Reaction Conditions Optimization

- Temperature control (20–25 °C) during sulfonation and chlorination is critical to avoid side reactions.

- The presence of chloride salts (NaCl, KCl) in the chlorination step enhances the chlorination efficiency.

- Use of sodium or potassium chlorate/hypochlorite as chlorinating agents is preferred for environmental and safety reasons compared to gaseous chlorine or sulfuryl chloride.

Comparative Table of Preparation Methods

Notes on Related Sulfonylation Chemistry

- Sulfonyl chlorides are typically reactive intermediates for further derivatization, such as sulfonamide formation.

- The presence of hydroxyl groups ortho to the sulfonyl chloride can influence reactivity and stability.

- Recent literature on sulfonylation often employs milder and more selective reagents, but for this compound, classical methods remain predominant due to the specific substitution pattern.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. Evidence from analogous sulfonyl chloride syntheses (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride) suggests using chlorosulfonic acid (4.5–7 equivalents) at 35–40°C to achieve high yields. Insoluble impurities should be filtered before proceeding to downstream reactions like amination . Temperature control is critical to avoid over-sulfonation or decomposition.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming the substitution pattern of the aromatic ring and hydroxyl group. Coupling with computational models (e.g., density functional theory for predicting chemical shifts) enhances structural validation . X-ray crystallography (using programs like SHELXL ) can resolve steric effects from methyl groups. High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) ensures purity assessment .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted phenolic precursors, over-sulfonated byproducts, and hydrolyzed sulfonic acids. Recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) and gradient HPLC purification are effective. Pre-amination filtration of insoluble impurities (e.g., residual chlorosulfonic acid complexes) is recommended to prevent side reactions .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions across solvent systems be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on the sulfonyl chloride's electrophilicity. For example, in aprotic solvents (e.g., DMF), the compound may exhibit higher reactivity due to stabilization of the transition state. Systematic kinetic studies under controlled humidity (to prevent hydrolysis ) and computational modeling (using Gaussian basis sets ) can clarify solvent-specific mechanisms. Comparative studies with structural analogs (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride ) may isolate steric vs. electronic factors.

Q. What strategies improve the compound’s stability in aqueous environments for biological assays?

- Methodological Answer : The compound is moisture-sensitive and hydrolyzes to the sulfonic acid. Stability can be enhanced by:

- Storing under dry inert gas (argon or nitrogen) .

- Lyophilizing and formulating as a stable salt (e.g., sodium sulfonate).

- Using anhydrous reaction conditions with molecular sieves to scavenge residual water.

- Encapsulation in hydrophobic matrices (e.g., cyclodextrins) for controlled release in aqueous media.

Q. How do steric effects from the 3,5-dimethyl groups influence regioselectivity in sulfonamide formation?

- Methodological Answer : The methyl groups create steric hindrance, directing nucleophilic attack (e.g., amines) to the less hindered para position relative to the hydroxyl group. Computational docking studies (SHELXPRO ) and X-ray crystallography can map steric contours. Experimental validation involves synthesizing regiochemical analogs (e.g., 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride ) and comparing reaction kinetics.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of derived sulfonamides?

- Methodological Answer : Variations may stem from differences in sulfonamide purification (e.g., residual dimethylamine in amination reactions) or assay conditions (pH, temperature). Reproduce results using standardized protocols (e.g., USP buffering systems ). Cross-validate with independent techniques like isothermal titration calorimetry (ITC) to measure binding constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.